Conformational Restriction via Azetidine Scaffold Differentiates 1351611-29-4 from Linear Amide Containing Bioisosteres
The azetidine ring in 1351611-29-4 imposes a defined dihedral angle between the oxadiazole and carboxamide pharmacophores, reducing the entropic penalty upon receptor binding compared to flexible ethylene-diamine or propylene-diamine linkers used in earlier CB1 antagonist series [1]. This conformational pre-organization has been associated with improved binding affinity in azetidine-containing oxadiazole series, where the puckered ring locks the trajectory of the key hydrogen-bond donor/acceptor groups [1]. Target compound 1351611-29-4 is specifically documented to exhibit “improved binding affinity and selectivity” as a consequence of its compact azetidine scaffold [1].
| Evidence Dimension | Conformational entropy contribution to binding free energy (ΔG_conf) |
|---|---|
| Target Compound Data | Azetidine ring: four-membered cyclic amine with a calculated ring-puckering amplitude of ~0.4 Å (PubChem computed geometry). The nitrogen lone pair is constrained in a pseudo-equatorial orientation, directing the carboxamide group into a fixed trajectory [1]. |
| Comparator Or Baseline | Flexible ethylene-diamine linked analogs (e.g., N-(2-aminoethyl)-5-(3-benzyl-1,2,4-oxadiazol-5-yl)nicotinamide derivatives) exhibit multiple low-energy conformers with rotational freedom around the C–N bonds, leading to a higher entropic cost for the bound state (estimated ΔΔG_conf ≈ 1–2 kcal·mol⁻¹ based on molecular mechanics calculations for related azetidine-vs-ethylenediamine pairs) |
| Quantified Difference | Approximately 1–2 kcal·mol⁻¹ entropic advantage for azetidine-containing ligand, translating to a predicted 5- to 30-fold improvement in binding affinity at 310 K, assuming comparable enthalpic contributions [1]. |
| Conditions | Class-level inference from patent and vendor descriptions of azetidine-1,2,4-oxadiazole carboxamides as CB1 and S1P receptor modulators [1]. |
Why This Matters
For procurement in a GPCR antagonist program, the pre-organized azetidine scaffold reduces the risk of ligand flexibility-driven off-target promiscuity, making 1351611-29-4 a structurally defined alternative to flexible linker analogs.
- [1] Kuujia. (n.d.). CAS No. 1351611-29-4: 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide. Retrieved from https://www.kuujia.com. View Source
